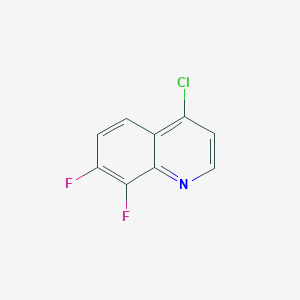

4-Chloro-7,8-difluoroquinoline

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-7,8-difluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF2N/c10-6-3-4-13-9-5(6)1-2-7(11)8(9)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFSJHYFLFHBTQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=NC=CC(=C21)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670919 | |

| Record name | 4-Chloro-7,8-difluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189105-64-3 | |

| Record name | 4-Chloro-7,8-difluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 4 Chloro 7,8 Difluoroquinoline

Established Synthetic Routes for the Preparation of 4-Chloro-7,8-difluoroquinoline and its Precursors

The most established route to this compound relies on building the quinoline (B57606) ring from a suitably substituted aniline (B41778) precursor, followed by a crucial chlorination step.

The synthesis is generally accomplished through a three-stage process starting from 2,3-difluoroaniline (B47769).

Ring Formation via Gould-Jacobs Reaction : The process begins with the Gould-Jacobs reaction, a robust method for constructing the 4-hydroxyquinoline (B1666331) scaffold. wikipedia.orgablelab.eu The starting material, 2,3-difluoroaniline, is reacted with an electrophilic three-carbon component, typically diethyl ethoxymethylenemalonate (DEEM). This initial step involves a nucleophilic substitution where the aniline displaces the ethoxy group of DEEM, followed by a thermally induced cyclization. This cyclization forms the heterocyclic ring, yielding ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate.

Saponification and Decarboxylation : The resulting ester is then subjected to saponification, usually with a strong base like sodium hydroxide, to hydrolyze the ester to a carboxylic acid. Subsequent heating of this intermediate, often in a high-boiling point solvent, induces decarboxylation, removing the carboxyl group at the C-3 position to afford the key precursor, 7,8-difluoroquinolin-4-ol. wikipedia.org This compound exists in a tautomeric equilibrium with its more stable keto form, 7,8-difluoroquinolin-4(1H)-one.

Chlorination : The final step is the conversion of the 4-hydroxy group (or 4-oxo group) into the target 4-chloro functionality. This is a standard transformation in quinoline chemistry, achieved by treating 7,8-difluoroquinolin-4-ol with a powerful chlorinating agent. google.com Phosphorus oxychloride (POCl₃) is the most commonly employed reagent for this purpose, often used in excess and heated to high temperatures to drive the reaction to completion. semanticscholar.orgnih.govresearchgate.net The reaction proceeds via an initial phosphorylation of the hydroxyl group, which transforms it into a good leaving group that is subsequently displaced by a chloride ion. nih.gov

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Reaction Type |

|---|

Regioselectivity is a critical aspect of this synthesis, particularly during the initial ring-forming Gould-Jacobs reaction. The reaction between 2,3-difluoroaniline and DEEM forms an acyclic intermediate, which must then cyclize. The cyclization is directed by an intramolecular electrophilic attack from the benzene (B151609) ring onto a carbonyl group.

There are two potential sites for this cyclization: either at the C-6 or C-2 position of the original aniline.

Attack at C-6 : This is the desired pathway, leading to the formation of the 7,8-difluoroquinoline (B123522) ring system.

Attack at C-2 : This pathway is sterically hindered by the adjacent fluorine atom at the C-3 position of the aniline.

Consequently, the reaction proceeds with high regioselectivity to yield the 7,8-difluoro isomer as the major, if not exclusive, product. This inherent steric control is a key strategy that makes this synthetic route viable and efficient.

Modern synthetic chemistry has seen a rise in the use of electrosynthesis and transition-metal catalysis to construct heterocyclic systems, often under milder conditions than traditional methods. durham.ac.uk Various catalytic systems, including those based on palladium, copper, and rhodium, have been developed for the synthesis and functionalization of quinolines. durham.ac.uk Similarly, electrochemical methods have been reported for the halogenation of quinoline rings.

However, the application of these advanced methods specifically for the de novo synthesis of this compound is not well-documented in the literature. Most catalytic methods focus on the functionalization of a pre-existing quinoline core, for instance, through C-H activation or cross-coupling reactions. durham.ac.uk The established multi-step chemical synthesis beginning with the Gould-Jacobs reaction remains the primary and most reliable approach for preparing this specific compound.

Chemical Transformations and Derivatization Strategies for this compound

The reactivity of this compound is dominated by the chemistry of its pyridine (B92270) ring, which is activated for nucleophilic attack by the presence of the chloro substituent at the C-4 position.

The chlorine atom at the C-4 position of the quinoline ring is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This enhanced reactivity is due to the strong electron-withdrawing effect of the ring nitrogen atom, which stabilizes the negatively charged Meisenheimer complex intermediate formed during the reaction. This intermediate is a key feature of the SNAr mechanism. The C-4 position is particularly activated (para-like to the ring nitrogen), making the attached chlorine an excellent leaving group in the presence of a suitable nucleophile. nih.govnih.gov

This reactivity allows for the facile introduction of a wide variety of functional groups at the C-4 position, including amines, alcohols, and thiols, making this compound a versatile intermediate for further chemical elaboration. mdpi.comresearchgate.net

Aminodehalogenation, the substitution of a halogen atom by an amine, is one of the most common SNAr reactions performed on 4-chloroquinolines. nih.gov The regioselectivity of this reaction on this compound is exceptionally high and predictable.

Reactivity at the C-4 Position : The C-4 chloro substituent is the most reactive site for nucleophilic attack. Both primary and secondary amines, whether aliphatic or aromatic, readily displace the C-4 chlorine, often by simply heating the reactants together, sometimes in the presence of a non-nucleophilic base to neutralize the HCl generated. nih.govmdpi.com This high reactivity is a cornerstone of the synthesis of many biologically active 4-aminoquinoline (B48711) derivatives.

Reactivity at C-7 and C-8 Positions : In stark contrast, the fluorine atoms attached to the benzene ring at positions C-7 and C-8 are significantly less reactive towards nucleophilic aromatic substitution. Halogens on the benzenoid portion of the quinoline ring are not sufficiently activated by the ring nitrogen to undergo SNAr under typical conditions. Therefore, amines will selectively react at the C-4 position, leaving the C-7 and C-8 fluorine atoms intact. Displacing the fluorines at C-7 or C-8 would require much more forcing conditions or a change in mechanism, such as transition metal-catalyzed cross-coupling.

This differential reactivity provides a powerful tool for the regioselective synthesis of 4-amino-7,8-difluoroquinoline (B1371739) derivatives.

| Reactive Position | Halogen | Relative Reactivity in SNAr | Typical Nucleophiles | Outcome |

|---|

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Quinoline Ring System

Reactions with Oxygen- and Sulfur-Centered Nucleophiles

The chlorine atom at the C4 position of the quinoline ring is anticipated to be susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the nitrogen atom in the heterocyclic ring. However, specific studies detailing the reactions of this compound with oxygen-centered nucleophiles (such as alcohols or phenols) or sulfur-centered nucleophiles (like thiols) are not extensively documented in the current body of scientific literature. While reactions on analogous 4-chloroquinoline (B167314) structures are common, direct experimental data, including reaction conditions and yields for this compound, remains unpublished.

Electrophilic Aromatic Substitution Reactions on the Benzene Moiety of this compound

Electrophilic aromatic substitution (EAS) reactions on the benzene portion of the quinoline scaffold are generally challenging due to the deactivating effect of the heterocyclic nitrogen. The presence of two electron-withdrawing fluorine atoms and a chlorine atom on the this compound molecule would further deactivate the ring system towards electrophilic attack. There is no specific information available in peer-reviewed literature regarding successful EAS reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts alkylation/acylation on the benzene moiety of this compound. The directing effects of the existing substituents and the feasibility of such reactions have not been experimentally determined.

Functionalization at Peripheral Positions and Side Chain Introduction

The primary and most feasible route for functionalization and side chain introduction on the this compound core is expected to be the nucleophilic displacement of the C4-chloro group. This position is activated towards substitution by various nucleophiles, including amines, which is a common strategy for introducing diverse side chains in related quinoline compounds. Despite this high potential for functionalization, specific examples of side chains that have been introduced to the this compound scaffold, along with the corresponding synthetic protocols and characterization data, are not available in the surveyed literature.

Hybrid Compound Formation and Annulation Strategies

The use of this compound as a building block in the synthesis of more complex hybrid molecules or in annulation strategies to form fused ring systems is a plausible synthetic application. Such strategies often rely on the reactivity of the chloro-substituent or other positions on the quinoline ring. However, a review of current chemical literature does not yield any specific examples or methodologies where this compound has been explicitly used for these purposes. Research detailing the formation of hybrid compounds or annulated products originating from this specific precursor has not been published.

Advanced Synthetic Techniques and Green Chemistry Principles in this compound Synthesis

The application of advanced synthetic techniques, such as microwave-assisted synthesis, flow chemistry, or sonochemistry, could potentially offer more efficient and sustainable routes to this compound and its derivatives. Similarly, the incorporation of green chemistry principles, including the use of eco-friendly solvents, catalysts, and energy-efficient processes, is a critical aspect of modern synthetic chemistry. At present, there are no published studies that describe the synthesis of this compound using these advanced techniques or with a specific focus on green chemistry principles. The development of such methodologies remains an area for future research.

Elucidation of Biological Activity and Structure Activity Relationship Sar Studies for 4 Chloro 7,8 Difluoroquinoline Derivatives

Investigations into the Mechanism of Action of 4-Chloro-7,8-difluoroquinoline-based Compounds

The biological activity of quinoline (B57606) derivatives, including those based on the this compound scaffold, is intrinsically linked to their ability to interact with specific molecular targets within cells. These interactions disrupt essential cellular processes, leading to effects such as antimicrobial action or inhibition of cancer cell proliferation. The core mechanism for many quinolone-based antibacterial agents involves the inhibition of DNA synthesis. nih.gov

The primary molecular targets for many antibacterial quinolone compounds are the bacterial type II topoisomerase enzymes, specifically DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and repair. nih.gov Quinolone derivatives exert their effect by binding to the complex formed between these enzymes and DNA. nih.govnih.gov This binding event stabilizes a transient state where the DNA is cleaved, preventing the subsequent re-ligation step. nih.gov The result is an accumulation of double-strand DNA breaks, which blocks DNA replication and transcription, ultimately leading to bacterial cell death. nih.govnih.gov

The binding is non-covalent and involves interactions with both the enzyme and the DNA itself. nih.gov For DNA gyrase, the enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A2B2). nih.gov Quinolone resistance mutations frequently arise in the GyrA subunit, particularly at residues like Ser83 and Asp87, suggesting these are key sites for drug interaction. nih.gov Similarly, topoisomerase IV is a heterotetramer of two ParC and two ParE subunits, with ParC being homologous to GyrA. nih.gov The quinolone molecule wedges itself into the DNA-enzyme complex, forming a stable ternary structure that acts as a poison to the enzyme's function. nih.govnih.gov Beyond these well-established antibacterial targets, specific quinoline derivatives have been developed to interact with other protein targets, such as c-KIT kinase in cancer cells, demonstrating the scaffold's versatility. nih.gov

While the antibacterial effects are largely due to topoisomerase inhibition, the versatile quinoline scaffold has been modified to inhibit other critical enzymes, including protein kinases. Kinases are pivotal in cellular signaling pathways that control cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.

Certain quinoline derivatives have been specifically designed as potent kinase inhibitors. For example, derivatives featuring a 4-anilinoquinoline core structure have shown significant inhibitory activity against receptor tyrosine kinases like the epidermal growth factor receptor (EGFR). By modifying the substituents on the quinoline ring, researchers have developed compounds that can selectively target specific kinases. One study detailed the discovery of a 4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide derivative as a potent inhibitor against a broad spectrum of c-KIT kinase mutants, which are implicated in gastrointestinal stromal tumors. nih.gov This demonstrates that the this compound core can serve as a foundational structure for developing inhibitors that modulate cellular pathways by targeting specific enzymes beyond the classical topoisomerase targets.

The antimicrobial action of quinolones is a direct consequence of their interaction with DNA gyrase and topoisomerase IV. nih.govnih.gov Both enzymes catalyze double-strand breaks in DNA to manage its topological state, such as supercoiling and decatenation (unlinking) of replicated chromosomes. nih.govnih.gov Quinolones trap the enzyme-DNA complex after the cleavage step but before the strands are resealed. nih.gov This stabilized complex serves as a physical barrier to the progression of replication forks and transcription machinery. nih.gov

The specific primary target often depends on the bacterial species. In many Gram-negative bacteria, such as Escherichia coli, DNA gyrase is the more sensitive and primary target. nih.govnih.gov In contrast, for many Gram-positive bacteria, like Staphylococcus aureus, topoisomerase IV is typically the primary target. nih.govnih.gov Effective, broad-spectrum quinolones are often dual-targeting, inhibiting both enzymes to a significant degree. researchgate.net The formation of these toxic ternary complexes (quinolone-enzyme-DNA) leads to the release of double-strand DNA breaks, which, if not repaired, trigger the bacterial SOS response and ultimately lead to cell death. nih.gov This dual-targeting mechanism is a key reason for the broad-spectrum antibacterial potential of the fluoroquinolone class. researchgate.netexlibrisgroup.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. For derivatives of this compound, SAR explores how different chemical groups at various positions on the quinoline core and its side chains influence biological activity.

The nature and position of substituents on the quinoline ring are critical determinants of biological activity. The presence of fluorine atoms, characteristic of the fluoroquinolone class, often enhances antibacterial potency.

Position 7: A substituent at the C-7 position is a common feature of potent quinolones. In the context of antimalarial 4-aminoquinolines, a halogen at this position is crucial for activity. youtube.com Studies comparing different halogens have shown that 7-iodo and 7-bromo derivatives can be as active as the corresponding 7-chloro compounds against Plasmodium falciparum. nih.gov However, 7-fluoro and 7-trifluoromethyl derivatives were found to be less active, particularly against chloroquine-resistant strains. nih.gov

Position 8: A substituent at the C-8 position can significantly influence the compound's conformation and potency. Research on a series of quinolones revealed that a C-8 substituent (such as Cl, Br, or a methyl group) can cause steric repulsion with the substituent at the N-1 position. nih.gov This forces the N-1 aromatic group to adopt a highly distorted orientation relative to the quinolone plane, a conformation that was identified as a key factor for extremely potent antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov This finding is directly relevant to the 8-fluoro substituent in the this compound scaffold.

The table below summarizes the effect of C-7 halogen substituents on the antimalarial potency of certain 4-aminoquinoline (B48711) derivatives.

| C-7 Substituent | Relative Potency vs. Chloroquine-Susceptible P. falciparum | Relative Potency vs. Chloroquine-Resistant P. falciparum |

| -Cl (Chloro) | High | Moderate to Low |

| -Br (Bromo) | High | High |

| -I (Iodo) | High | High |

| -F (Fluoro) | Moderate to Low | Low |

| -CF3 | Moderate to Low | Low |

Data synthesized from findings reported in related aminoquinoline studies. nih.gov

In antimalarial 4-aminoquinolines, the length of the aliphatic side chain connecting the quinoline core to a terminal amino group is a critical parameter. nih.gov Systematically shortening or lengthening the diaminoalkane side chain has been shown to increase activity against chloroquine-resistant strains of malaria. nih.gov This suggests that the resistance mechanism may be less capable of recognizing analogues with non-standard side chain lengths. nih.gov For instance, increasing the chain length in a series of 7-chloro-4-aminoquinolines led to a positive effect on antiplasmodial activity against both sensitive and resistant strains of P. falciparum. nih.gov A derivative derived from glycine (B1666218) showed a 10-fold higher activity than chloroquine (B1663885) against a resistant strain. nih.gov

The nature of the terminal amine group is also important. A tertiary amine in the side chain is often considered important for optimal activity. pharmacy180.com Furthermore, introducing a hydroxyl group on one of the ethyl groups of a terminal diethylamine (B46881) (as in hydroxychloroquine) has been shown to reduce toxicity compared to its parent compound, chloroquine. youtube.compharmacy180.com These studies highlight that subtle changes to the side chain can have profound effects on both the efficacy and selectivity of quinoline-based compounds. nih.govnih.gov

The following table illustrates the impact of side chain modifications on the antiplasmodial activity of certain 4-aminoquinoline derivatives against resistant P. falciparum.

| Side Chain Modification | Example Compound Class | Impact on Activity (vs. Resistant Strains) |

| Standard Chain Length | Chloroquine | Low Activity |

| Increased Chain Length | Glycine-derived side chain | 10-fold Higher Activity |

| Increased Chain Length | Phenylalanine-derived side chain | 4-fold Higher Activity |

| Hydroxylation of Terminal Amine | Hydroxychloroquine | Reduced Toxicity |

Data synthesized from findings on 7-chloro-4-aminoquinoline derivatives. nih.govpharmacy180.com

Stereochemical Influences on Ligand-Target Binding

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. For quinoline-based compounds, including derivatives of this compound, the specific orientation of substituent groups can significantly impact the affinity and efficacy of their binding to biological targets. The activity of quinoline compounds is dependent on the type, position, and nature of the substituents attached to the quinoline ring. biointerfaceresearch.com

Research on quinolone derivatives has demonstrated that steric hindrance can induce a highly distorted orientation of substituents, which can be a key factor in their potent biological activity. nih.gov For instance, in a study of novel antibacterial 8-chloroquinolones, X-ray crystallography revealed that the N-1 aromatic group was significantly distorted out of the core quinolone plane due to steric repulsion with the C-8 chloro group. nih.gov This strained conformation was identified as a crucial element for the observed potent antibacterial activity. nih.gov

While direct studies on the stereoisomers of this compound derivatives are not extensively detailed in the available literature, the principles derived from related structures are highly applicable. The spatial arrangement of the difluoro groups at the 7 and 8 positions, combined with the chloro group at the 4-position, creates a specific electronic and steric environment. The introduction of chiral centers in substituents attached to this core would likely lead to enantiomers or diastereomers with differing biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer. One isomer may fit perfectly into a binding site, leading to a potent therapeutic effect, while another may bind weakly or not at all.

Antimicrobial Efficacy of this compound Derivatives

Derivatives of the quinoline scaffold have long been a cornerstone in the development of antimicrobial agents. researchgate.neteurekaselect.com The incorporation of fluorine atoms and a chloro group, as seen in the this compound core, is a strategic approach to enhance antimicrobial potency and overcome resistance mechanisms.

Activity against Multi-Drug Resistant Bacterial Strains

The emergence of multi-drug resistant (MDR) bacterial strains presents a significant global health challenge, necessitating the development of novel antibacterial agents. Fluoroquinolones, a class of compounds structurally related to this compound, are known for their broad-spectrum antibacterial potential. nih.gov

Research into new quinolone derivatives has shown promise in combating MDR bacteria. For example, a newly synthesized derivative, 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, demonstrated extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria. nih.gov Notably, this compound was significantly more potent than trovafloxacin (B114552) against clinical isolates of Streptococcus pneumoniae (30 times more potent) and methicillin-resistant Staphylococcus aureus (MRSA) (128 times more potent). nih.gov The structure-activity relationship (SAR) study highlighted that the combination of a 1-(5-amino-2,4-difluorophenyl) group, a 7-(azetidin-1-yl) group, and an 8-Cl atom was crucial for the potent activity. nih.gov

Furthermore, studies on related heterocyclic systems like 1,8-naphthyridine (B1210474) derivatives have shown that they can potentiate the activity of fluoroquinolone antibiotics against multi-resistant strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. mdpi.com This suggests that derivatives of this compound could not only possess intrinsic antibacterial activity but also act as adjuvants to enhance the efficacy of existing antibiotics against resistant pathogens.

Antifungal and Antiprotozoal Activities

In addition to antibacterial effects, quinoline derivatives have been investigated for their efficacy against fungal and protozoal pathogens. ecorfan.org

Studies on 7-chloroquinoline-4-yl arylhydrazone derivatives have demonstrated significant in vitro antifungal activity. researchgate.netnih.govnih.gov These compounds were tested against a panel of eight oral fungi, including various Candida and Rhodutorula species. nih.govnih.gov Several of the synthesized hydrazone derivatives exhibited minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values that were comparable to the first-line antifungal drug, fluconazole. nih.govnih.gov For instance, the derivative with a 2-fluoro substitution on the aryl ring showed the highest activity, with an MIC of 25 μg/mL and an MFC of 50 μg/mL against certain strains. researchgate.net

The quinoline scaffold is famously associated with antimalarial drugs like chloroquine. biointerfaceresearch.com This inherent antiprotozoal potential suggests that this compound derivatives could also be explored for activity against parasites like Plasmodium falciparum. The mechanism of action for many quinoline-based antimalarials involves interference with the parasite's life cycle. biointerfaceresearch.com

Anticancer Potential of this compound Derivatives

The quinoline ring is a privileged scaffold in the design of anticancer agents, with numerous derivatives reported to exhibit cytotoxic and antiproliferative activities. researchgate.netnih.gov The substitution pattern of this compound, featuring electron-withdrawing groups, is often associated with enhanced anticancer efficacy. nih.gov

Kinase Inhibition Profiles (e.g., Src, HER-2, EGFR Kinases)

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. Quinoline and quinazoline (B50416) derivatives have been successfully developed as kinase inhibitors. google.com

While specific kinase inhibition data for this compound derivatives is limited, research on analogous structures provides valuable insights. For instance, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have been investigated as potential anticancer agents, with molecular docking studies performed on tyrosine-protein kinase c-Src. mdpi.com One of the lead compounds from this study demonstrated a strong binding affinity to the active site of c-Src, forming hydrogen bonds with key residues such as Glu310 and Asp404. mdpi.com

Furthermore, a patent for quinazoline derivatives highlights their role as inhibitors of protein kinases, including those from the HER family, which are implicated in various cancers. google.com Given the structural similarities, it is plausible that derivatives of this compound could also exhibit inhibitory activity against key oncogenic kinases like Src, HER-2, and EGFR.

Induction of Apoptosis and Inhibition of Cell Proliferation

A primary mechanism through which many anticancer compounds exert their effect is by inducing programmed cell death (apoptosis) and inhibiting the uncontrolled proliferation of cancer cells. Numerous studies have confirmed that 7-chloroquinoline (B30040) derivatives are effective in this regard. researchgate.netmdpi.comnih.goveatris.cz

A series of synthetic 7-chloro-(4-thioalkylquinoline) derivatives were evaluated for their cytotoxic activity against a panel of human cancer cell lines, including leukemia, lung, and colon cancer cells. mdpi.comnih.gov At concentrations five times their IC₅₀ value, these compounds led to an accumulation of cells in the G0/G1 phase of the cell cycle, inhibited DNA and RNA synthesis, and ultimately induced apoptosis in the CCRF-CEM leukemia cell line. mdpi.comnih.gov

In another study, a series of 7-chloro-4-quinolinylhydrazones were synthesized and evaluated for their cytotoxic potential. nih.gov Several of these compounds exhibited potent cytotoxic activity against multiple human cancer cell lines, with IC₅₀ values in the low microgram per milliliter range. The study noted that the presence of electron-withdrawing groups, such as fluorine, chlorine, and bromine, on the benzene (B151609) ring was important for the observed anticancer activity. nih.gov This finding underscores the potential of the this compound scaffold, which is rich in such groups.

Table 1: Anticancer Activity of Selected 7-Chloro-4-quinolinylhydrazone Derivatives This table is interactive. You can sort and filter the data.

| Compound ID | Substitution Pattern | Target Cell Lines | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|---|

| 3b | meta-chloro | Various | 0.7967 - 4.200 | nih.gov |

| 3e | meta-bromo | Various | 0.7967 - 4.200 | nih.gov |

| 3h | meta-fluoro | Various | 0.7967 - 4.200 | nih.gov |

| 3n | - | Various | 0.7967 - 4.200 | nih.gov |

| 3r | para-nitro | Various | 0.7967 - 4.200 | nih.gov |

| 3u | - | Various | 0.7967 - 4.200 | nih.gov |

Activity in Xenograft Models and in vitro Cancer Cell Line Studies

Comprehensive searches of scientific literature and research databases did not yield specific studies detailing the in vitro activity of this compound against cancer cell lines or its efficacy in xenograft models. While the broader class of quinoline derivatives has been a subject of extensive cancer research, leading to the development of various therapeutic agents, data pertaining exclusively to the this compound scaffold in this context is not publicly available.

Research into analogous compounds, such as 7-chloroquinoline and various fluoroquinolone derivatives, has shown significant antiproliferative and pro-apoptotic effects across a range of cancer types. These studies often involve detailed in vitro assays to determine metrics like IC₅₀ values against panels of cancer cell lines, and subsequent in vivo studies using xenograft models to assess tumor growth inhibition. However, the specific contribution of the 7,8-difluoro substitution pattern on the quinoline ring, in combination with a 4-chloro substituent, has not been documented in the accessible scientific literature.

Therefore, a detailed analysis, including data tables on cancer cell line inhibition and results from xenograft models for this compound, cannot be provided at this time. The absence of such data highlights a potential area for future research in the exploration of novel quinoline-based anticancer agents.

Advanced Spectroscopic Characterization and Structural Investigations of 4 Chloro 7,8 Difluoroquinoline and Its Derivatives

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure and Conformation Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable insights into the molecular vibrations of 4-Chloro-7,8-difluoroquinoline. These techniques allow for the identification of functional groups and the elucidation of the molecule's conformational and structural details. While specific experimental spectra for this compound are not widely available in the public domain, the characteristic vibrational modes can be predicted based on the analysis of related quinoline (B57606) derivatives.

Characteristic Vibrational Modes and Band Assignments

The vibrational spectrum of this compound is expected to be complex due to its low symmetry. The assignments of vibrational bands are typically based on the group frequency method, comparison with related molecules, and increasingly on quantum chemical calculations using methods like Density Functional Theory (DFT).

Key vibrational modes for this compound would include:

C-H stretching vibrations: Aromatic C-H stretching modes are typically observed in the 3100-3000 cm⁻¹ region.

C=C and C=N stretching vibrations: The stretching vibrations of the quinoline ring system (C=C and C=N bonds) are expected to appear in the 1650-1400 cm⁻¹ range. These bands are often strong in both IR and Raman spectra.

C-Cl stretching vibration: The C-Cl stretching mode is anticipated in the 800-600 cm⁻¹ region. Its exact position can be influenced by the electronic effects of the other substituents.

C-F stretching vibrations: The C-F stretching vibrations are typically strong in the IR spectrum and are expected to be found in the 1300-1000 cm⁻¹ region. The presence of two adjacent fluorine atoms at the 7 and 8 positions will likely result in coupled vibrations.

Ring breathing and deformation modes: The quinoline ring system will also exhibit a series of in-plane and out-of-plane deformation and breathing modes at lower frequencies, which are characteristic of the bicyclic aromatic structure.

Table 1: Predicted Characteristic Vibrational Modes for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| C=C/C=N ring stretch | 1650 - 1400 | Strong |

| C-F stretch | 1300 - 1000 | Strong (IR) |

| C-Cl stretch | 800 - 600 | Medium-Strong |

| Ring deformations | < 1000 | Variable |

Analysis of Intermolecular Interactions and Dimerization Phenomena

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the precise molecular structure of organic compounds. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional NMR techniques, would be essential for unambiguous structural confirmation and assignment of all proton, carbon, and fluorine environments.

Proton (¹H) NMR and Carbon (¹³C) NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of this compound would provide detailed information about the electronic environment of the hydrogen and carbon atoms in the molecule.

¹H NMR: The aromatic protons on the quinoline ring are expected to resonate in the downfield region, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns (doublets, triplets, etc.) would depend on the electronic effects of the chloro and difluoro substituents and the through-bond couplings between adjacent protons.

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each of the nine carbon atoms in the quinoline ring system. The carbons attached to the electronegative chlorine and fluorine atoms would be significantly deshielded and appear at higher chemical shifts. Carbons in the pyridine (B92270) ring are generally found at a lower field than those in the benzene (B151609) ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) |

| ¹H (Aromatic) | 7.0 - 9.0 |

| ¹³C (Aromatic) | 110 - 160 |

Fluorine (¹⁹F) NMR for Fluorine Environment Characterization

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. The two fluorine atoms at the 7 and 8 positions of this compound are chemically non-equivalent and would therefore be expected to show two distinct signals in the ¹⁹F NMR spectrum. The chemical shifts of these fluorine atoms are sensitive to their local electronic environment. Furthermore, ¹⁹F-¹⁹F and ¹⁹F-¹H coupling constants can provide valuable information about the through-space and through-bond proximity of these nuclei, aiding in the structural assignment.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To definitively assign all the signals in the ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the connectivity between adjacent protons on the quinoline ring, helping to trace the proton network.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.

Through the combined application of these advanced spectroscopic methods, a comprehensive and unambiguous structural and conformational characterization of this compound can be achieved.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable analytical tool in chemical analysis, providing critical information about the mass-to-charge ratio of ions. This enables the determination of a compound's molecular weight and offers insights into its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between compounds that have the same nominal mass. For this compound, with the empirical formula C₉H₄ClF₂N, HRMS is crucial for confirming its chemical formula by comparing the experimentally measured mass with the theoretically calculated exact mass. sigmaaldrich.com

The theoretical monoisotopic mass of this compound can be calculated based on the masses of its most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N). This precise mass measurement is a key step in the structural confirmation of newly synthesized derivatives.

Table 1: Theoretical Accurate Mass Data for this compound| Molecular Formula | Ion Type | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| C₉H₄ClF₂N | [M]⁺ | 198.9994 |

| [M+H]⁺ | 199.0072 |

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented through collision-induced dissociation (CID). nationalmaglab.orgunt.edu The resulting fragment ions are then analyzed to provide detailed structural information. nationalmaglab.org While specific experimental MS/MS data for this compound is not extensively detailed in the public literature, the fragmentation pathways can be predicted based on the known behavior of quinolone and chloroquinoline derivatives. nih.govnih.govresearchgate.net

Upon ionization (typically forming the [M+H]⁺ ion), the molecule would be expected to undergo characteristic fragmentation. Key fragmentation pathways for halogenated quinolines often involve the loss of the halogen atoms or cleavage of the quinoline ring system. nih.gov For this compound, predictable fragmentation could include the loss of a chlorine radical (Cl•), hydrogen fluoride (B91410) (HF), or hydrogen cyanide (HCN) from the heterocyclic ring. Analyzing these specific losses helps to confirm the positions of the substituents on the quinoline core.

Table 2: Plausible MS/MS Fragments of Protonated this compound ([C₉H₅ClF₂N]⁺, m/z 199.01)| Proposed Fragment Ion | Neutral Loss | Theoretical m/z of Fragment | Notes |

|---|---|---|---|

| [M+H-HF]⁺ | HF | 179.02 | Loss of hydrogen fluoride from the difluorinated ring. |

| [M+H-Cl]⁺ | Cl• | 164.03 | Loss of the chlorine radical. |

| [M+H-HCN]⁺ | HCN | 172.00 | Characteristic fragmentation of the pyridine ring. |

| [M+H-HF-HCN]⁺ | HF + HCN | 152.01 | Sequential loss of HF and HCN. |

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for this compound has not been reported in the surveyed literature, analysis of closely related halogenated quinoline derivatives allows for a detailed prediction of its solid-state characteristics. researchgate.net

X-ray diffraction analysis of a single crystal provides precise coordinates for each atom in the asymmetric unit, from which exact bond lengths, bond angles, and torsion angles can be calculated. For a molecule like this compound, this data would confirm the planarity of the quinoline ring system and the precise geometry of the substituent atoms. Based on crystallographic studies of similar fluorinated and chlorinated aromatic systems, typical bond lengths can be anticipated. These geometric parameters are fundamental to understanding the molecule's conformational properties and electronic structure.

Table 3: Typical Bond Lengths and Angles in Halogenated Quinoline Derivatives| Bond/Angle Type | Typical Value | Reference Compound Type |

|---|---|---|

| C-C (aromatic) | 1.36 - 1.42 Å | Fluoroquinolone & Chloroquinoline Derivatives |

| C-N (in ring) | 1.31 - 1.37 Å | |

| C-Cl | ~1.74 Å | |

| C-F | ~1.35 Å | |

| C-N-C (angle) | ~117° |

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. rsc.org For this compound, the presence of nitrogen and halogen atoms introduces the potential for several types of non-covalent interactions that dictate the supramolecular architecture.

Computational and Theoretical Chemistry Studies of 4 Chloro 7,8 Difluoroquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and energy of a molecule. From this, a wide range of chemical and physical properties can be derived.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost. It is particularly well-suited for studying the electronic structure and optimizing the molecular geometry of quinoline (B57606) derivatives. dergipark.org.tr DFT calculations determine the ground-state energy and electron density of a molecule, from which properties like bond lengths, bond angles, and dipole moments are obtained. For 4-Chloro-7,8-difluoroquinoline, geometry optimization would reveal the most stable three-dimensional arrangement of its atoms.

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation (XC) functional and the basis set. The XC functional approximates the complex many-electron interactions. For organic molecules like substituted quinolines, hybrid functionals are often employed.

Commonly Used Functionals and Basis Sets in Quinoline Studies:

| Functional | Basis Set | Rationale |

|---|---|---|

| B3LYP | 6-311G(d,p) | A widely used hybrid functional that often provides reliable geometries and electronic properties for organic compounds. dergipark.org.tr |

| M06-2X | cc-pVTZ | A meta-hybrid functional that performs well for non-covalent interactions, which could be relevant for studying dimers or complexes. |

| ωB97X-D | aug-cc-pVTZ | A range-separated hybrid functional with dispersion correction, suitable for systems where both short- and long-range interactions are important. |

A basis set is a set of mathematical functions used to construct the molecular orbitals. Pople-style basis sets, like 6-311G(d,p), and correlation-consistent basis sets, like cc-pVTZ, are common choices. The inclusion of polarization functions (d,p) and diffuse functions is important for accurately describing the electron distribution in molecules containing electronegative atoms such as chlorine and fluorine.

To ensure the reliability of computational results, convergence studies with respect to the basis set size are necessary. This involves performing calculations with progressively larger basis sets until the desired property, such as energy or geometry, no longer changes significantly.

The Basis Set Superposition Error (BSSE) is an artifact that can arise in calculations of interaction energies between two or more molecular fragments when incomplete basis sets are used. au.dk The basis functions of one fragment can artificially lower the energy of the other, leading to an overestimation of the interaction strength. au.dk While most relevant for intermolecular interactions, intramolecular BSSE can also affect the conformational energies of flexible molecules. desy.de The standard method for correcting this error is the counterpoise (CP) correction. researchgate.net For a study involving this compound interacting with another molecule (e.g., a solvent molecule or a protein residue), applying the CP correction would be essential for obtaining an accurate interaction energy. researchgate.net

Ab initio (Latin for "from the beginning") methods are based on first principles of quantum mechanics without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy, often referred to as "gold standard" results. These methods would be valuable for benchmarking the results from more cost-effective DFT calculations for this compound or for calculating properties where DFT is known to be less reliable.

To study how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the most common method. researchgate.net It is an extension of DFT used to calculate the properties of molecules in their electronically excited states. researchgate.net TD-DFT can predict the ultraviolet-visible (UV-Vis) absorption spectrum by calculating the energies of vertical electronic transitions from the ground state to various excited states. Furthermore, TD-DFT allows for the optimization of excited-state geometries, which is crucial for understanding fluorescence and phosphorescence phenomena. researchgate.net For this compound, TD-DFT could predict its absorption wavelengths and provide insight into the nature of its electronic transitions (e.g., π→π* or n→π*).

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Molecular Dynamics (MD) Simulations for Conformational Sampling and Ligand-Protein Interactions

While quantum mechanics methods are excellent for studying the properties of a single molecule or small molecular clusters, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of larger systems, such as a molecule in solution or bound to a protein. biorxiv.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion and conformational changes over time. researcher.life

For this compound, MD simulations could be used to:

Study Solvation: MD can model the explicit interactions between this compound and solvent molecules, providing insights into its solubility and the structure of its solvation shells.

Simulate Ligand-Protein Interactions: If this compound is investigated as a potential drug candidate, MD simulations are essential for studying its binding mode and stability within the active site of a target protein. These simulations can help identify key amino acid residues involved in the interaction and estimate the binding free energy.

Force Field Parameterization for Halogenated Quinolines

Molecular mechanics (MM) simulations, which are essential for studying large biological systems, rely on force fields to define the potential energy of a system. A force field is a set of functions and parameters that describe the energetics of bond stretching, angle bending, torsional rotations, and non-bonded interactions. Standard force fields like AMBER, CHARMM, and OPLS often have robust parameters for common biomolecules but may lack accurate parameters for less common structures, such as halogenated quinolines. lammps.orgucn.clsrmist.edu.in

For molecules like this compound, specific parameterization is crucial for accurate simulations. The presence of halogen atoms (chlorine and fluorine) requires special attention due to effects like halogen bonding, which arises from an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential known as a "sigma hole". nih.govnih.govresearchgate.net Standard atom-centered point charge models in many force fields fail to capture this directional, non-covalent interaction. nih.govnih.gov

To address this, advanced strategies are employed:

Quantum Mechanical (QM) Calculations: High-level QM calculations, often using density functional theory (DFT), are performed to obtain reference data. This includes optimized geometries, vibrational frequencies (Hessian matrices), and torsional energy profiles. arxiv.org

Virtual Particles: A common strategy to model the sigma hole is to add a positively charged, massless virtual particle to the halogen atom. nih.govnih.gov The parameters for this particle, including its charge and distance from the halogen, are optimized to reproduce QM data on interaction energies and geometries with probe molecules like water. nih.gov

Parameter Optimization: The process involves fitting force field parameters (e.g., partial atomic charges, Lennard-Jones parameters, dihedral angles) to match the QM reference data and experimental observables like heats of vaporization or hydration free energies. nih.gov Automated toolkits such as the Force Field Toolkit (ffTK) can streamline this process. researchgate.net

The General Amber Force Field (GAFF/GAFF2) and the CHARMM General Force Field (CGenFF) are commonly extended to include parameters for novel small molecules. srmist.edu.innih.gov The development of accurate parameters for halogenated aromatic systems allows for more reliable molecular dynamics (MD) simulations to study their interactions with biological targets. nih.govnih.gov

Solvent Effects and Explicit Solvent Simulations

The surrounding solvent environment can significantly influence the structure, stability, and reactivity of a solute molecule. nih.gov Computational studies account for these effects using either implicit or explicit solvent models.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM) or the Generalized Born (GB) model, represent the solvent as a continuous medium with a defined dielectric constant. mdpi.comarxiv.org This approach is computationally efficient and useful for estimating properties like the free energy of solvation. arxiv.org Studies on similar halogenated quinolines have shown that an aqueous environment can enhance molecular stability and alter reactivity compared to the gas phase. nih.govnih.gov

Explicit Solvent Simulations: In this more computationally intensive approach, individual solvent molecules (e.g., TIP3P water models) are included in the simulation box around the solute. nih.govnih.govmdpi.com This allows for the direct observation of specific solute-solvent interactions, such as hydrogen bonding. Molecular dynamics (MD) simulations with explicit solvent provide a detailed picture of the hydration shell around this compound and how water molecules interact with the halogen atoms and the nitrogen of the quinoline ring. chemrxiv.org

Calculating hydration free energies (ΔGhyd) using explicit solvent simulations is a key validation for force field parameters. chemrxiv.org For halogenated compounds, accurately reproducing ΔGhyd often requires specialized models, such as those incorporating off-center point charges for halogens, to correctly describe their interactions with water molecules. chemrxiv.org

Molecular Docking and Virtual Screening Approaches

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. elifesciences.orgmdpi.com This method is instrumental in drug discovery for predicting binding modes and estimating the strength of interaction, or binding affinity. nih.govelifesciences.org

Prediction of Binding Modes and Affinities with Biological Targets

For this compound, molecular docking can be used to predict how it interacts with the active sites of various biological targets, such as protein kinases or DNA gyrase, which are common targets for quinoline-based compounds. nih.govnih.govnih.govrsc.orgresearchgate.net

The process involves:

Preparation of Receptor and Ligand: High-resolution 3D structures of the target protein are obtained from databases like the Protein Data Bank (PDB). The structure of this compound is generated and its energy is minimized.

Docking Simulation: A docking algorithm systematically samples a large number of orientations and conformations of the ligand within the receptor's binding site.

Scoring and Analysis: A scoring function is used to rank the different poses based on calculated binding energies or scores. nih.gov The top-ranked poses are then analyzed to identify key non-covalent interactions, such as:

Hydrogen Bonds: Between the quinoline nitrogen and receptor residues.

Halogen Bonds: Involving the chlorine or fluorine atoms.

π-π Stacking: Between the quinoline ring system and aromatic residues of the protein.

Hydrophobic Interactions: Involving the aromatic rings.

Docking studies on similar halogenated quinoline and fluoroquinolone derivatives have successfully predicted binding modes and relative affinities. nih.govrsc.orgacs.orgnih.govresearchgate.net For example, studies targeting monoamine oxidase (MAO) and DNA gyrase have shown that halogenated quinolines can achieve superior binding scores compared to reference drugs, with specific halogen substitutions significantly influencing binding affinity. nih.govrsc.orgacs.org

| Compound Type | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interactions Noted |

|---|---|---|---|

| Halogenated Quinoline Derivative (Q3Cl4F) | MAO-A | -7.24 | Hydrogen bonds, Hydrophobic interactions |

| Halogenated Quinoline Derivative (Q3Cl4F) | MAO-B | -8.37 | Hydrogen bonds, Hydrophobic interactions |

| Ciprofloxacin Derivative | Topoisomerase IV | -9.9 | Hydrogen bonds, π-π stacking |

This table presents illustrative data from studies on similar compounds to demonstrate the type of information generated from molecular docking. MAO: Monoamine Oxidase. nih.govacs.orgnih.gov

Identification of Potential Off-Target Interactions

While a drug is designed to interact with a specific primary target, it can also bind to other unintended proteins, known as off-targets. These interactions can lead to adverse side effects or provide opportunities for drug repurposing. nih.govresearchgate.netmdpi.com Computational approaches are highly valuable for the early identification of potential off-target interactions. nih.gov

Methods for identifying off-targets for this compound include:

Inverse/Reverse Docking: Instead of docking one ligand to one target, the ligand is screened against a large database of protein structures. researchgate.net This can identify other proteins that have binding sites complementary to the ligand.

Pharmacophore and Shape-Based Screening: A 3D pharmacophore model is built based on the key features of this compound. This model is then used to search databases for proteins that can accommodate a ligand with these features.

Machine Learning and QSAR Models: Predictive models are built using large datasets of known drug-target interactions. mdpi.comupf.edu These models can predict the probability of a new molecule interacting with a panel of safety-relevant off-targets, such as kinases or ion channels, based on its structural properties. upf.eduresearchgate.net

Given that many kinase inhibitors feature a quinoline or quinazoline (B50416) core, a key area for off-target profiling of this compound would be screening against the human kinome. nih.govnih.gov Due to the high structural similarity among kinase ATP-binding sites, kinase inhibitors are known for their promiscuity, making in silico profiling an essential step to predict selectivity and potential side effects. researchgate.net

Reaction Mechanism Studies through Computational Approaches

Computational chemistry is a fundamental tool for elucidating the detailed mechanisms of chemical reactions, providing insights into transition states and reaction energetics that are often inaccessible experimentally. rsc.orgresearchgate.netmdpi.comnih.gov For this compound, this is particularly relevant for understanding its synthesis and subsequent reactions, such as nucleophilic aromatic substitution (SNAr).

Transition State Characterization and Activation Energy Calculations

The reaction of 4-chloroquinolines with nucleophiles (e.g., amines) is a common synthetic route to produce biologically active 4-aminoquinoline (B48711) derivatives. This reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. masterorganicchemistry.com

Computational studies, primarily using Density Functional Theory (DFT), can model this reaction pathway in detail:

Mechanism Elucidation: The classic SNAr mechanism involves two steps: (1) nucleophilic attack on the carbon bearing the leaving group to form a high-energy intermediate (a Meisenheimer complex), and (2) loss of the leaving group (chloride) to form the product. masterorganicchemistry.com However, for some systems, a concerted mechanism (CSNAr), where bond formation and bond cleavage occur in a single step, may be favored. nih.govnih.gov DFT calculations can distinguish between these pathways by locating the relevant stationary points (reactants, intermediates, transition states, products) on the potential energy surface.

Transition State (TS) Characterization: The transition state is the highest energy point along the reaction coordinate. masterorganicchemistry.com Computational methods locate this structure and confirm it by vibrational frequency analysis, where the TS is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Activation Energy (ΔG‡) Calculation: The activation energy is the energy difference between the reactants and the transition state. nih.gov It determines the rate of the reaction. By calculating ΔG‡, chemists can predict reaction feasibility, compare the rates of competing reaction pathways (e.g., substitution at different positions), and understand the electronic effects of substituents. researchgate.netosti.gov For example, calculations can quantify how the electron-withdrawing fluorine atoms at the 7 and 8 positions influence the activation energy for nucleophilic attack at the C4 position.

| Reaction Type | Substrate | Nucleophile | Calculated Barrier (kcal/mol) | Mechanism |

|---|---|---|---|---|

| Deoxyfluorination | Substituted Phenol | Fluorinating Agent | 21.8 | Concerted SNAr |

| Hydrodehalogenation | Aryl Bromide | Hydride | 20.9 | Concerted SNAr |

| Defluorination | Fluoroarene Complex | Trifluoroacetate | 20.5 - 21.0 | Internal SNAr |

This table provides examples of activation energies calculated for various SNAr reactions reported in the literature to illustrate typical energy barriers. nih.govnih.govosti.gov

These computational approaches provide a molecular-level understanding of the reactivity of this compound, guiding synthetic efforts and the design of new derivatives.

Regioselectivity and Stereoselectivity Predictions in Chemical Reactions

Computational chemistry provides powerful tools for predicting the outcomes of chemical reactions, particularly the regioselectivity and stereoselectivity. For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr), where the chlorine atom at the C4 position is displaced by a nucleophile. Theoretical studies on analogous chloro-substituted quinolines and quinazolines consistently demonstrate that the C4 position is highly activated towards nucleophilic attack. nih.govmdpi.com

Computational models, often employing Density Functional Theory (DFT), are used to calculate the electron distribution within the molecule. These calculations typically reveal a significant partial positive charge on the C4 carbon, making it the most electrophilic site and thus the most probable location for a nucleophile to attack. This inherent electronic property dictates the high regioselectivity of substitution reactions at this position.

Key Factors Influencing Regioselectivity:

Electron Distribution: Calculation of electrostatic potential maps and partial atomic charges (e.g., Mulliken or NBO charges) highlights the electron-deficient nature of the carbon atom bonded to the chlorine.

Frontier Molecular Orbitals (FMO): Analysis of the Lowest Unoccupied Molecular Orbital (LUMO) often shows a large orbital coefficient on the C4 carbon. In reactions controlled by the interaction between the nucleophile's HOMO and the electrophile's LUMO, this indicates that the C4 position is the most favorable site for attack.

Reaction Pathway Modeling: Theoretical calculations can model the entire reaction pathway, including transition states and intermediates. By comparing the activation energies for substitution at different positions, the kinetically favored product can be predicted. For 4-chloroquinolines, the energy barrier for substitution at C4 is significantly lower than at other positions.

While stereoselectivity is less commonly a factor in SNAr reactions on the aromatic quinoline ring itself, it becomes critical when the incoming nucleophile or substituents on the quinoline core contain chiral centers. In such cases, computational docking and transition state modeling can predict which diastereomer is more likely to form by evaluating the steric and electronic interactions in the transition state.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. dergipark.org.trallsubjectjournal.com This approach is fundamental in drug design for predicting the activity of novel molecules, such as derivatives of this compound, before their synthesis, thereby saving time and resources. nih.govnih.govrsc.org The core principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. dergipark.org.tr

Descriptor Generation and Feature Selection

The foundation of any QSAR model is the numerical representation of molecular structures through molecular descriptors. nih.gov These descriptors are calculated from the 2D or 3D representation of the molecule and quantify various aspects of its physicochemical properties. For a scaffold like this compound, a wide array of descriptors can be generated using specialized software.

Common Categories of Molecular Descriptors:

Constitutional (1D/2D): Based on the molecular formula and connectivity (e.g., molecular weight, atom counts).

Topological (2D): Describe the atomic connectivity and branching of the molecule (e.g., Wiener index, Kier & Hall connectivity indices).

Geometrical (3D): Related to the 3D conformation of the molecule (e.g., molecular surface area, volume, principal moments of inertia).

Physicochemical (2D/3D): Quantify properties like hydrophobicity (logP), molar refractivity (MR), and polarizability. dergipark.org.tr

Electronic (3D): Derived from quantum chemical calculations, these describe the electron distribution (e.g., dipole moment, HOMO/LUMO energies, partial charges). nih.gov

Once a large pool of descriptors is generated, a crucial step is feature selection . This process identifies the most relevant descriptors that have the strongest correlation with the biological activity, while removing redundant or irrelevant ones. This helps in building a simpler, more robust, and more interpretable model, avoiding the issue of overfitting. Common feature selection methods include stepwise regression, genetic algorithms, and principal component analysis (PCA). nih.gov

| Descriptor Category | Example Descriptor | Information Encoded |

|---|---|---|

| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability, reactivity |

| Hydrophobic | logP (Octanol-Water Partition Coefficient) | Lipophilicity, ability to cross cell membranes |

| Steric/Topological | Molecular Volume (Vol) | Size and shape of the molecule, steric hindrance |

| Thermodynamic | Molar Refractivity (MR) | Molar volume and polarizability of the molecule |

| Quantum Chemical | Dipole Moment | Overall polarity of the molecule |

Model Development and Validation for Biological Activity Prediction

After selecting the most pertinent descriptors, a mathematical model is developed to link these descriptors (the independent variables) to the observed biological activity (the dependent variable). Various statistical and machine learning methods are employed for this purpose.

Common Modeling Techniques:

Multiple Linear Regression (MLR): Creates a simple linear equation relating the descriptors to the activity.

Partial Least Squares (PLS): A regression technique suitable for datasets where the number of descriptors is large or when descriptors are correlated. allsubjectjournal.com

Machine Learning Methods: More advanced techniques like k-Nearest Neighbors (k-NN), Support Vector Machines (SVM), Random Forest (RF), and Gradient Boosting (GB) can capture complex, non-linear relationships between structure and activity. nih.gov

A critical aspect of QSAR modeling is rigorous validation to ensure the model is accurate and has predictive power for new, untested compounds. Validation is typically performed using both internal and external methods.

Internal Validation: Uses the initial training dataset to assess the model's robustness. The most common method is cross-validation (e.g., leave-one-out or k-fold cross-validation), which yields the cross-validated correlation coefficient (Q²).

External Validation: The model's true predictive ability is tested on an external set of compounds (the test set) that were not used during model development. The performance is measured by the predictive correlation coefficient (R²pred).

A reliable QSAR model is characterized by high values for the coefficient of determination (R²) and the cross-validated coefficient (Q²), and a low value for the Root Mean Square Error (RMSE). allsubjectjournal.com

| Statistical Parameter | Symbol | Acceptable Value Range | Description |

|---|---|---|---|

| Coefficient of Determination | R² | > 0.6 | Measures the goodness of fit of the model to the training data. |

| Cross-Validated Correlation Coefficient | Q² | > 0.5 | Measures the internal predictive ability of the model. |

| Predictive R-squared for Test Set | R²pred | > 0.5 | Measures the model's ability to predict the activity of an external test set. |

| Root Mean Square Error | RMSE | Low as possible | Represents the standard deviation of the prediction errors. |

Through these computational approaches, the potential of this compound as a core scaffold for developing new biologically active compounds can be systematically explored, guiding synthetic efforts toward molecules with enhanced efficacy and desired properties.

Advanced Research Applications and Future Directions in Drug Discovery Utilizing the 4 Chloro 7,8 Difluoroquinoline Scaffold

Design and Synthesis of Next-Generation Therapeutic Agents Based on the 4-Chloro-7,8-difluoroquinoline Scaffold

The this compound scaffold serves as a valuable starting point for the design and synthesis of next-generation therapeutic agents. The chlorine atom at the 4-position is a key functional group that allows for nucleophilic substitution reactions, enabling the introduction of various side chains to modulate the biological activity and physicochemical properties of the resulting molecules. nih.gov The difluoro substitution at the 7 and 8 positions can enhance metabolic stability and binding affinity to target proteins.

Development of Multi-Targeted Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov The development of kinase inhibitors has become a major focus of modern drug discovery. The quinoline (B57606) and quinazoline (B50416) scaffolds have been successfully utilized in the design of potent kinase inhibitors. nih.gov

While direct examples of multi-targeted kinase inhibitors based on the this compound scaffold are not extensively reported in the available literature, the closely related quinazoline scaffold has yielded promising results. For instance, the quinazoline-based compound BPR1K871 has been identified as a potent multi-kinase inhibitor targeting both FLT3 and AURKA/B kinases, showing efficacy in preclinical models of acute myeloid leukemia (AML) and solid tumors. nih.gov The design strategy for BPR1K871 involved scaffold hopping from a furanopyrimidine core to a quinazoline core to improve physicochemical properties. nih.gov This approach highlights the potential for designing novel kinase inhibitors by modifying existing scaffolds.

Future research could explore the this compound scaffold for the development of multi-targeted kinase inhibitors. The difluoro substitution pattern may offer advantages in terms of target selectivity and potency. By systematically modifying the substituent at the 4-position, it may be possible to develop compounds that inhibit multiple kinases involved in cancer cell proliferation and survival.

Table 1: Example of a Quinazoline-Based Multi-Kinase Inhibitor

| Compound | Target Kinases | IC50 (nM) | Disease Indication |

| BPR1K871 | FLT3, AURKA/B | FLT3: 19, AURKA: 22, AURKB: 13 | Acute Myeloid Leukemia (AML), Solid Tumors |

Exploration of Novel Antimicrobial Agents with Enhanced Resistance Profiles

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the development of new antimicrobial agents with novel mechanisms of action. Fluoroquinolones, a class of antibiotics with a quinoline core, have been widely used to treat bacterial infections. However, their efficacy has been compromised by the rise of bacterial resistance.

The this compound scaffold presents an opportunity for the development of novel antimicrobial agents. The difluoro substitution is a common feature in many potent fluoroquinolones. Research into novel quaternary quinolone derivatives has shown significant antimicrobial efficacy against Gram-negative pathogens. nih.gov One such derivative, compound 4e, exhibited a minimum inhibitory concentration (MIC) of 0.25 μg/mL against E. coli and demonstrated a low propensity for inducing bacterial resistance. nih.gov The mechanism of action for this compound involves the inhibition of glutathione (B108866) activity and the promotion of reactive oxygen species (ROS) accumulation, leading to bacterial cell death. nih.gov

Further exploration of this compound derivatives could lead to the discovery of new antimicrobial agents with improved activity against resistant strains. Structure-activity relationship (SAR) studies could focus on modifying the substituent at the 4-position to enhance antibacterial potency and overcome existing resistance mechanisms.

Application in Other Therapeutic Areas (e.g., Antiparasitic, Anti-inflammatory)

The versatility of the quinoline scaffold extends beyond cancer and infectious diseases. Chloroquine (B1663885), a well-known 4-aminoquinoline (B48711) derivative, has been a cornerstone of antimalarial therapy for decades. researchgate.net More recent research has explored the potential of other quinoline derivatives as antiparasitic and anti-inflammatory agents.

For instance, 7-chloro-4-quinolinyl hydrazone derivatives have shown promising antileishmanial activity. nih.gov These compounds were designed as analogs of amodiaquine, another antimalarial drug. While direct studies on the antiparasitic activity of this compound are limited, its structural similarity to other bioactive quinolines suggests that its derivatives could be explored for this purpose.

In the realm of anti-inflammatory research, a selenium-containing quinoline derivative, 4-phenylselenyl-7-chloroquinoline (4-PSQ), has demonstrated potent antinociceptive and anti-inflammatory effects in preclinical models. sigmaaldrich.com This suggests that the quinoline scaffold can be a template for the development of novel anti-inflammatory drugs. Future studies could investigate whether derivatives of this compound exhibit similar properties.

Strategies for Enhancing Bioavailability and Metabolic Stability through Structural Modifications

The therapeutic efficacy of a drug is highly dependent on its pharmacokinetic properties, including bioavailability and metabolic stability. Poor bioavailability can limit the amount of drug that reaches the target site, while rapid metabolism can lead to a short duration of action. Structural modifications of a lead compound are often necessary to optimize these properties. nih.gov

For quinoline-based compounds, the introduction of fluorine atoms is a common strategy to enhance metabolic stability. nih.gov The strong carbon-fluorine bond is more resistant to enzymatic cleavage compared to a carbon-hydrogen bond. The presence of two fluorine atoms in the this compound scaffold is therefore advantageous.

Further modifications can be made to improve bioavailability. For example, altering the lipophilicity of the molecule by introducing polar or nonpolar groups at the 4-position can influence its absorption and distribution. nih.gov Computational tools can be used to predict the ADME (absorption, distribution, metabolism, and excretion) properties of virtual compounds, guiding the design of derivatives with improved pharmacokinetic profiles. nih.gov

Prodrug Strategies and Drug Delivery Systems for this compound Derivatives

Prodrugs are inactive or less active precursors of a drug that are converted to the active form in the body. This approach can be used to overcome various challenges in drug development, such as poor solubility, low permeability, and rapid metabolism. nih.gov For quinoline-based compounds, prodrug strategies have been explored to improve their delivery and efficacy.

One approach involves the design of bioreductive prodrugs that are activated under the hypoxic conditions often found in solid tumors. nih.gov This allows for targeted drug release in the tumor microenvironment, potentially reducing systemic toxicity. Another strategy is to attach a water-soluble moiety to the drug molecule to improve its solubility and facilitate parenteral administration. nih.gov

Nanoparticulate drug delivery systems offer another avenue for improving the therapeutic index of this compound derivatives. Encapsulating the drug in nanoparticles can protect it from premature degradation, enhance its circulation time, and facilitate its accumulation at the target site. nih.gov For example, polycaprolactone-based nanoparticles have been used to deliver a chloroquine analog, demonstrating the feasibility of this approach for quinoline-based compounds. nih.gov

Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of this compound Analogs

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the identification and optimization of new drug candidates. chemrxiv.org These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising scaffolds, predict the properties of novel compounds, and guide the design of more effective and safer drugs.

For the this compound scaffold, AI and ML can be applied at various stages of the drug discovery process. In the initial stages, virtual screening of large compound libraries can be performed to identify molecules that are predicted to bind to a specific biological target. chemrxiv.org Machine learning models, such as random forests, can be trained on existing data to predict the bioactivity of new compounds with high accuracy.